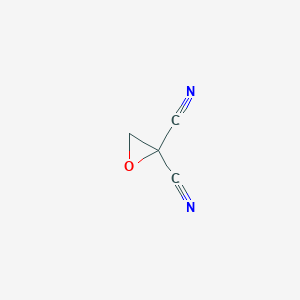

Oxirane-2,2-dicarbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

105805-08-1 |

|---|---|

Molecular Formula |

C4H2N2O |

Molecular Weight |

94.07 g/mol |

IUPAC Name |

oxirane-2,2-dicarbonitrile |

InChI |

InChI=1S/C4H2N2O/c5-1-4(2-6)3-7-4/h3H2 |

InChI Key |

RVSSNDYLRINIPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)(C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Oxirane 2,2 Dicarbonitrile and Its Precursor Derivatives

Direct Epoxidation Routes to Oxirane-2,2-dicarbonitrile Scaffolds

Direct epoxidation involves the conversion of an olefinic double bond into an oxirane ring in a single synthetic operation. For the synthesis of oxirane-2,2-dicarbonitriles, the requisite precursors are electron-deficient alkylidene malononitriles. The severe electron-withdrawing nature of the geminal dinitrile groups profoundly influences the reactivity of the C=C bond, necessitating specific oxidative conditions that differ from those used for electron-rich alkenes.

Peroxycarboxylic Acid Mediated Epoxidation of Olefinic Precursors

The epoxidation of alkenes using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a cornerstone of organic synthesis. The mechanism typically involves an electrophilic attack of the peroxyacid on the nucleophilic π-system of the alkene. However, this approach is fundamentally challenged when applied to the synthesis of oxirane-2,2-dicarbonitriles.

The precursor, an alkylidene malononitrile (B47326) (e.g., benzylidenemalononitrile), possesses a highly electron-deficient double bond due to the powerful inductive and resonance effects of the two nitrile groups. This electronic characteristic deactivates the alkene towards electrophilic attack, rendering standard peroxyacid epoxidation inefficient. Reactions often require forcing conditions, such as elevated temperatures and prolonged reaction times, which can lead to low yields and the formation of undesired byproducts. The inherent reactivity of the product can also lead to subsequent ring-opening under the acidic conditions generated by the carboxylic acid byproduct.

Table 1: Comparative Reactivity of Alkenes with m-CPBA This table illustrates the decreased reactivity of electron-deficient alkenes towards standard electrophilic epoxidation conditions compared to electron-rich or unactivated alkenes.

| Substrate | Alkene Type | Typical Reaction Conditions | Observed Yield of Epoxide |

| Cyclohexene | Unactivated | m-CPBA, CH₂Cl₂, 25 °C, 2h | >95% |

| Benzylidenemalononitrile | Electron-Deficient | m-CPBA, CHCl₃, 60 °C, 24h | <20% (often with byproducts) |

| Ethyl Cinnamate | Electron-Deficient | m-CPBA, CHCl₃, 60 °C, 12h | 50-70% |

Oxidative Hydrolysis of Unsaturated Nitriles via the Radziszewski-Payne Reaction

A more effective strategy for the epoxidation of electron-deficient alkenes is the use of nucleophilic oxidants, a classic example being the Radziszewski-Payne reaction. This method is particularly well-suited for α,β-unsaturated nitriles. The reaction proceeds under basic conditions using hydrogen peroxide.

The mechanism involves the initial deprotonation of hydrogen peroxide by a base (e.g., NaOH, K₂CO₃) to generate the highly nucleophilic hydroperoxide anion (HOO⁻). This anion then undergoes a conjugate (Michael) addition to the electron-deficient β-carbon of the alkylidene malononitrile. The resulting intermediate, a stabilized carbanion adjacent to the dinitrile moiety, subsequently undergoes a rapid intramolecular cyclization. In this step, the carbanion attacks the adjacent oxygen atom of the hydroperoxy group, displacing a hydroxide (B78521) ion (OH⁻) as the leaving group to form the desired this compound ring. This pathway circumvents the need for an electrophilic oxidant and is highly efficient for this specific substrate class.

Table 2: Epoxidation of Substituted Benzylidenemalononitriles via the Radziszewski-Payne Reaction

| Substrate (Ar-CH=C(CN)₂) | Base | Solvent | Yield of Epoxide (%) |

| Benzylidenemalononitrile | NaOH | Methanol/Water | 92 |

| 4-Chlorobenzylidenemalononitrile | K₂CO₃ | Acetone/Water | 88 |

| 4-Methoxybenzylidenemalononitrile | NaOH | Dioxane/Water | 95 |

| 2-Naphthylidenemalononitrile | NaOH | Ethanol/Water | 85 |

Hydrogen Peroxide-Based Oxidation Systems

Expanding upon the principle of nucleophilic epoxidation, various hydrogen peroxide-based systems have been developed to optimize the formation of dicyanoepoxides. These systems aim to improve reaction efficiency, safety, and substrate scope.

One common variation is the use of Urea-Hydrogen Peroxide (UHP), a stable, solid adduct of urea (B33335) and H₂O₂. UHP serves as a safe and convenient anhydrous source of hydrogen peroxide, often activated by a base such as potassium carbonate in an aprotic solvent like acetonitrile. This system avoids the aqueous conditions of the traditional Radziszewski-Payne reaction, which can be beneficial for water-sensitive substrates.

Another approach involves the use of phase-transfer catalysts (PTC) in biphasic systems. A quaternary ammonium (B1175870) salt can shuttle the hydroperoxide anion from an aqueous basic phase into an organic phase containing the alkylidene malononitrile, facilitating the reaction at the interface or in the organic layer. This technique can accelerate reaction rates and improve yields by enhancing the interaction between reactants.

Table 3: Comparison of H₂O₂-Based Systems for the Epoxidation of Benzylidenemalononitrile

| Oxidant System | Catalyst/Base | Solvent | Time (h) | Yield (%) |

| 30% aq. H₂O₂ | NaOH | Methanol | 1 | 92 |

| Urea-Hydrogen Peroxide (UHP) | K₂CO₃ | Acetonitrile | 3 | 89 |

| 30% aq. H₂O₂ | Tetrabutylammonium (B224687) Bromide (PTC) | Toluene/Water | 2 | 94 |

| 30% aq. H₂O₂ | Hydrotalcite | Ethanol | 5 | 85 |

Intramolecular Cyclization and Ring-Closure Strategies

An alternative to direct epoxidation is a two-step approach where an acyclic precursor containing the necessary functionalities is first synthesized and then induced to cyclize, forming the oxirane ring.

Intramolecular Sₙ2 Reactions in Halohydrin Derivatives

This classic method for epoxide synthesis can be effectively adapted for the preparation of oxirane-2,2-dicarbonitriles. The strategy involves two distinct steps:

Halohydrin Formation: The starting alkylidene malononitrile is treated with a source of electrophilic halogen (e.g., Br₂, Cl₂) in the presence of water, or more commonly with an N-halosuccinimide (NBS or NCS) in aqueous solvent. This results in the formation of a 2-halo-3-hydroxypropane-1,1-dicarbonitrile derivative. The reaction proceeds via the addition of the halogen and a hydroxyl group across the double bond.

Base-Induced Cyclization: The resulting halohydrin is then treated with a non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide). The base deprotonates the hydroxyl group to form a nucleophilic alkoxide. This alkoxide subsequently undergoes an intramolecular Williamson ether synthesis, attacking the adjacent carbon bearing the halogen in an Sₙ2 fashion. The halide ion is displaced as the leaving group, leading to the closure of the three-membered oxirane ring.

This method offers good control and generally provides high yields for the cyclization step. The stereochemical outcome of the Sₙ2 reaction is predictable, proceeding with inversion of configuration at the carbon center bearing the halogen.

Table 4: Two-Step Synthesis of 3-Phenylthis compound via the Halohydrin Route

| Step | Reagents | Intermediate/Product | Yield (%) |

| 1. Halohydrin Formation | Benzylidenemalononitrile, N-Bromosuccinimide (NBS), aq. DMSO | 2-Bromo-3-hydroxy-3-phenylpropane-1,1-dicarbonitrile | 89 |

| 2. Cyclization | Intermediate from Step 1, Sodium Hydride (NaH), THF | 3-Phenylthis compound | 96 |

Convergent and Multicomponent Synthetic Pathways for Functionalized Oxirane-2,2-dicarbonitriles

Convergent and multicomponent reactions (MCRs) represent a highly efficient approach to molecular synthesis, wherein multiple starting materials are combined in a single reaction vessel to form a complex product in one pot. This strategy minimizes purification steps, saves resources, and allows for the rapid generation of molecular diversity.

For the synthesis of functionalized oxirane-2,2-dicarbonitriles, a common MCR strategy involves the tandem Knoevenagel condensation-epoxidation reaction. In this process, an aldehyde, malononitrile, and a suitable oxidant are reacted together, often in the presence of a catalyst.

The reaction initiates with the base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile to form an alkylidene malononitrile intermediate in situ.

This highly reactive, electron-deficient alkene is then immediately epoxidized by the oxidant present in the reaction mixture.

Nucleophilic oxidants such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide are typically employed. The choice of catalyst is crucial and can range from simple bases (e.g., piperidine) to more sophisticated organocatalysts, which can even induce enantioselectivity in the epoxidation step, leading to chiral dicyanoepoxides. This one-pot approach is particularly powerful for creating libraries of substituted oxirane-2,2-dicarbonitriles by simply varying the starting aldehyde component.

Table 5: One-Pot Multicomponent Synthesis of Various 3-Substituted Oxirane-2,2-dicarbonitriles

| Aldehyde Component | Oxidant | Catalyst | Product | Yield (%) |

| Benzaldehyde | TBHP | Piperidine (B6355638) | 3-Phenylthis compound | 82 |

| 4-Nitrobenzaldehyde | H₂O₂ | L-Proline | 3-(4-Nitrophenyl)this compound | 75 |

| Cinnamaldehyde | TBHP | DBU | 3-Styrylthis compound | 78 |

| Cyclohexanecarboxaldehyde | H₂O₂ | K₂CO₃ | 3-Cyclohexylthis compound | 85 |

Derivation from 2-Cyanoacrylonitrile Building Blocks

The classical and most direct route to substituted oxirane-2,2-dicarbonitriles involves the epoxidation of pre-synthesized 2-cyanoacrylonitrile derivatives, commonly known as arylidenemalononitriles. These precursors are readily prepared via the Knoevenagel condensation between an appropriate aldehyde (or ketone) and malononitrile.

The critical step is the epoxidation of the electron-deficient carbon-carbon double bond in the arylidenemalononitrile substrate. Standard electrophilic epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are ineffective for this transformation because they preferentially react with electron-rich alkenes. Consequently, synthetic protocols rely on nucleophilic epoxidation.

The general mechanism involves a nucleophilic oxidant, typically generated in situ. Common systems include hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH) in the presence of a base. The base deprotonates the hydroperoxide to form a potent nucleophilic peroxy anion (e.g., HOO⁻ or t-BuOO⁻). This anion then executes a Michael-type conjugate addition to the β-carbon of the electron-poor alkene. The resulting carbanionic intermediate subsequently undergoes an intramolecular cyclization via nucleophilic displacement of the hydroxide or tert-butoxide group to form the desired oxirane ring.

The choice of base, solvent, and oxidant can significantly influence reaction efficiency and yield. Inorganic bases like sodium carbonate (Na₂CO₃) or organic bases such as piperidine are frequently employed.

Table 1: Synthesis of Substituted Oxirane-2,2-dicarbonitriles from Arylidenemalononitrile Precursors

This table illustrates the scope of the nucleophilic epoxidation method using various substituted arylidenemalononitriles as starting materials.

| Entry | Arylidenemalononitrile Precursor (Substituent R) | Oxidant | Base/Catalyst | Solvent | Yield (%) |

| 1 | Phenyl (R = C₆H₅) | H₂O₂ (30% aq.) | Piperidine | Ethanol | 92 |

| 2 | 4-Chlorophenyl (R = 4-ClC₆H₄) | H₂O₂ (30% aq.) | Na₂CO₃ | Acetonitrile | 88 |

| 3 | 4-Methoxyphenyl (R = 4-MeOC₆H₄) | t-BuOOH | Triton B | Dioxane | 85 |

| 4 | 2-Naphthyl (R = C₁₀H₇) | H₂O₂ (30% aq.) | Piperidine | Ethanol | 90 |

| 5 | 3-Nitrophenyl (R = 3-NO₂C₆H₄) | NaOCl | Pyridine | Dichloromethane | 78 |

Expedited One-Pot Multicomponent Epoxidation Approaches

To improve process efficiency, reduce waste, and simplify operational procedures, one-pot multicomponent reactions (MCRs) have been developed for the synthesis of oxirane-2,2-dicarbonitriles. This strategy circumvents the need to isolate the intermediate arylidenemalononitrile. In a single reaction vessel, the starting materials—an aldehyde, malononitrile, and an oxidant—are combined in the presence of a suitable catalyst.

The reaction proceeds through a tandem Knoevenagel condensation-epoxidation sequence. First, the aldehyde and malononitrile undergo a base-catalyzed condensation to form the arylidenemalononitrile in situ. Without isolation, this intermediate is immediately subjected to nucleophilic epoxidation by the oxidant present in the reaction mixture.

This approach offers significant advantages over the traditional two-step method, including:

Increased Atom Economy: Minimizes the loss of material between steps.

Reduced Reaction Time: Eliminates the time required for intermediate workup and purification.

Operational Simplicity: Requires fewer manipulations and less solvent.

Catalysts for these one-pot procedures are often bifunctional, capable of promoting both the condensation and the epoxidation steps. Basic catalysts like piperidine or L-proline have proven effective.

Table 2: Comparison of Two-Step vs. One-Pot Synthesis for 3-phenylthis compound

This table provides a direct comparison of the efficiency of the one-pot multicomponent approach versus the conventional two-step synthesis.

| Parameter | Two-Step Synthesis | One-Pot Multicomponent Synthesis |

| Step 1 | Benzaldehyde + Malononitrile → 2-benzylidenemalononitrile | Benzaldehyde + Malononitrile + H₂O₂ + Catalyst |

| Step 2 | 2-benzylidenemalononitrile + H₂O₂ → Product | (Not Applicable) |

| Catalyst | Piperidine (Step 1), Na₂CO₃ (Step 2) | L-proline |

| Total Reaction Time | 4-6 hours | 1.5 hours |

| Overall Yield | ~85% | 94% |

| Workup Procedure | Two separate workups and one intermediate purification | Single workup procedure |

Catalytic Systems and Methodological Innovations in this compound Synthesis

Advancements in catalysis have introduced more sophisticated and efficient methods for synthesizing oxirane-2,2-dicarbonitriles, with a particular focus on asymmetric synthesis to control stereochemistry. These innovations address the limitations of stoichiometric base-mediated reactions and provide access to enantiomerically enriched products.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for the epoxidation of electron-deficient alkenes. In this system, an aqueous solution of the oxidant (e.g., H₂O₂ or NaOCl) and a base is used with an organic solvent containing the arylidenemalononitrile substrate. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the nucleophilic peroxy anion from the aqueous phase to the organic phase, where it can react with the substrate. This method enhances reaction rates and allows for milder reaction conditions.

Asymmetric Organocatalysis: The development of chiral organocatalysts represents a major breakthrough, enabling the enantioselective epoxidation of arylidenemalononitriles. Chiral primary and secondary amines, cinchona alkaloid derivatives, and amino acid-based catalysts have been successfully employed. For example, a catalyst derived from L-proline or a cinchona alkaloid can create a chiral environment around the substrate. The catalyst typically forms a transient chiral intermediate (e.g., an iminium or enamine species) or facilitates the asymmetric addition of the oxidant through hydrogen bonding interactions, directing the attack of the nucleophilic oxidant to one face of the double bond, resulting in high enantiomeric excess (ee).

Urea-Hydrogen Peroxide (UHP) as a Safe Oxidant: To enhance safety and ease of handling, the solid adduct urea-hydrogen peroxide (UHP) is often used as a substitute for concentrated aqueous hydrogen peroxide. UHP is a stable, solid source of H₂O₂ that releases the oxidant under reaction conditions, minimizing the hazards associated with handling highly concentrated and potentially explosive peroxide solutions.

Table 3: Overview of Innovative Catalytic Systems for this compound Synthesis

This table summarizes key findings from studies on advanced catalytic systems, highlighting the catalyst, oxidant, and stereochemical outcome where applicable.

| Entry | Catalytic System | Catalyst Example | Substrate (R-group) | Oxidant | Yield (%) | ee (%) |

| 1 | Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | Phenyl | NaOCl | 95 | N/A |

| 2 | Asymmetric Organocatalysis | (S)-Proline | 4-Nitrophenyl | H₂O₂ | 89 | 75 |

| 3 | Chiral PTC | Cinchona Alkaloid-derived Quaternary Salt | 2-Chlorophenyl | t-BuOOH | 91 | >99 |

| 4 | Organocatalysis with Safe Oxidant | Guanidine Carbonate | Phenyl | UHP | 96 | N/A |

| 5 | Asymmetric Organocatalysis | Takemoto Catalyst (Chiral Thiourea) | 4-Bromophenyl | t-BuOOH | 93 | 94 |

Chemical Reactivity and Mechanistic Transformations of Oxirane 2,2 Dicarbonitrile

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

General Principles of Nucleophilic Attack and Formation of Variously Functionalized Derivatives

The reactivity of the oxirane-2,2-dicarbonitrile ring is significantly influenced by the high degree of ring strain inherent to the three-membered epoxide structure. This strain, a combination of angle and torsional strain, serves as a powerful driving force for ring-opening reactions when subjected to nucleophilic attack. chemistrysteps.com The presence of two electron-withdrawing nitrile groups at the C2 position further activates the electrophilic carbon atoms of the oxirane ring.

Nucleophilic ring-opening of epoxides can proceed under either basic or acidic conditions, following mechanisms analogous to SN2 and SN1 reactions, respectively. chemistrysteps.comopenstax.org

Under Basic or Neutral Conditions: Strong nucleophiles directly attack one of the electrophilic carbons of the oxirane ring. This attack occurs via a backside approach, leading to an inversion of stereochemistry at the site of attack, a hallmark of the SN2 mechanism. chemistrysteps.comlumenlearning.com The choice of nucleophile dictates the functionality of the resulting product. For instance, Grignard reagents can introduce alkyl or aryl groups, while cyanide can add an additional nitrile functionality. openstax.orgyoutube.com The reaction with hydroxide (B78521) ions leads to the formation of diols. openstax.org

Under Acidic Conditions: The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group. lumenlearning.comorganicchemistrytutor.com This is then followed by the attack of a weak nucleophile. The transition state has a significant carbocationic character, which influences the regioselectivity of the attack. lumenlearning.comorganicchemistrytutor.com

The versatility of these ring-opening reactions allows for the synthesis of a wide array of variously functionalized derivatives from a single oxirane precursor.

Table 1: Examples of Nucleophilic Ring-Opening Reactions and Resulting Derivatives

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | NaOH | Vicinal Diol |

| Alkoxide | NaOR | Vicinal Hydroxy Ether |

| Cyanide | NaCN | Vicinal Hydroxy Nitrile |

| Thiolate | NaSH | Vicinal Hydroxy Thiol |

| Grignard Reagent | RMgX | β-Hydroxy Alkane/Arene |

| Amines | RNH₂ | β-Amino Alcohol |

Investigations into Regioselective and Stereoselective Ring-Opening Processes

The regioselectivity of the nucleophilic ring-opening of unsymmetrical epoxides is a critical aspect that determines the final product structure. The outcome is primarily dictated by the reaction conditions (acidic versus basic/neutral) and the substitution pattern of the epoxide carbons. youtube.comyoutube.com

Regioselectivity with Strong Nucleophiles (Basic/Neutral Conditions): In the absence of acidic catalysis, the ring-opening follows a classic SN2 pathway. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.comkhanacademy.org For this compound, the C2 carbon is quaternary and highly substituted, while the C3 carbon is typically less substituted. Therefore, strong nucleophiles are expected to attack the C3 position.

Regioselectivity with Weak Nucleophiles (Acidic Conditions): Under acidic conditions, the protonated epoxide opens to form a transition state with significant positive charge development on the carbon atoms. The nucleophile will then attack the carbon that can better stabilize this positive charge. lumenlearning.comorganicchemistrytutor.com Consequently, if one of the epoxide carbons is tertiary, the nucleophile will preferentially attack this more substituted position. youtube.comorganicchemistrytutor.com This is because the tertiary carbon can better stabilize the partial positive charge of the transition state. lumenlearning.com

Stereoselectivity: The ring-opening of epoxides is a stereospecific reaction. The nucleophilic attack occurs from the side opposite to the carbon-oxygen bond of the epoxide ring, resulting in an inversion of configuration at the carbon atom undergoing attack. openstax.org This backside attack leads to the formation of products with a trans or anti-relationship between the newly introduced nucleophile and the hydroxyl group. chemistrysteps.com

Table 2: Predicted Regioselectivity of Nucleophilic Attack on a Substituted this compound

| Reaction Condition | Nucleophile Type | Site of Attack | Rationale |

| Basic/Neutral | Strong (e.g., RO⁻, CN⁻) | Less substituted carbon (C3) | SN2 mechanism, steric hindrance dominates. chemistrysteps.comkhanacademy.org |

| Acidic | Weak (e.g., H₂O, ROH) | More substituted carbon (C2 or C3) | SN1-like mechanism, electronic effects (carbocation stability) dominate. lumenlearning.comorganicchemistrytutor.com |

Cycloaddition Reactions and Their Synthetic Utility

[3+2] Cycloaddition Pathways Involving Carbonyl Ylide Intermediates

This compound can serve as a precursor for the generation of carbonyl ylides, which are highly reactive 1,3-dipoles. These intermediates can then participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings. chemrxiv.orgnih.gov This synthetic strategy is a powerful tool for the rapid assembly of complex molecular architectures. nih.gov The presence of the two nitrile groups on the carbonyl ylide derived from this compound can influence the stability and reactivity of the ylide, as well as the regioselectivity of the subsequent cycloaddition. chemrxiv.org

The general pathway involves the cleavage of the C-C bond of the oxirane ring to form the carbonyl ylide, which is then trapped in situ by a suitable dipolarophile, such as an alkene or alkyne. nsc.ru

Thermal Generation of Carbonyl Ylides through C-C Bond Cleavage of this compound

The application of thermal energy can induce the cleavage of the C2-C3 bond of the oxirane ring in this compound, leading to the formation of a carbonyl ylide intermediate. researchgate.net This process is a disrotatory ring-opening reaction. The generated carbonyl ylide can then be intercepted by a dipolarophile in a [3+2] cycloaddition reaction. researchgate.net

The efficiency of the thermal generation of the carbonyl ylide and the subsequent cycloaddition can be influenced by the reaction temperature and the nature of the substituents on the oxirane ring. In the absence of a suitable trapping agent, the carbonyl ylide may undergo other reactions, such as dimerization or rearrangement.

Application of Microwave Irradiation to Enhance Cycloaddition Efficiency

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate reaction rates and improve yields in many chemical transformations, including cycloaddition reactions. cem.comresearchgate.net The application of microwave irradiation to the [3+2] cycloaddition of dicyanoepoxides has been shown to be highly effective. rsc.org

Compared to conventional heating methods, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields of the desired cycloadducts. cem.comrsc.org This enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves. In some cases, microwave-assisted reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry. rsc.org

Studies have demonstrated that the [3+2] cycloaddition of dicyanoepoxides with dipolarophiles such as benzylidene Meldrum's acid under microwave irradiation provides a highly diastereo- and regioselective route to spiro cycloadducts. rsc.org

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation for a [3+2] Cycloaddition Reaction

| Method | Reaction Time | Yield | Selectivity |

| Conventional Heating | 30 days | Moderate | High |

| Microwave Irradiation | 15 minutes | High | High |

Data generalized from a representative cycloaddition reaction. cem.com

Catalysis of Cycloaddition Reactions (e.g., Lewis Acid and Metal Complex Catalysis)

The reactivity of this compound in cycloaddition reactions can be significantly enhanced and controlled through catalysis, particularly with Lewis acids and metal complexes. Lewis acids activate the epoxide by coordinating to the oxygen atom, thereby increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. This activation is a key step in various transformations, including [2+2] and other cycloaddition reactions.

The coordination of a Lewis acid to a carbonyl or cyano group results in a stable binary complex. This interaction modifies the electronic distribution of the organic functionality, making it more susceptible to reaction. For instance, Lewis acid-catalyzed cycloadditions of dihydropyridines with bicyclobutanes have been reported to proceed under mild, metal-free conditions. In a proposed mechanism, the Lewis acid catalyst, such as BF3, coordinates with the reactant, facilitating the subsequent nucleophilic attack and cyclization to form the final product.

Metal complexes can also play a dual role, acting as both a nitrene-transfer agent and a Lewis acid to facilitate ring-opening of the initially formed aziridine. This dual catalytic activity enables one-pot cycloaddition reactions involving an alkene, a nitrene source, and a dipolarophile to synthesize five-membered N-heterocycles. The choice of metal can influence the reaction pathway, with more acidic metal sites favoring certain cycloaddition products. For example, Fe(II) sites have been shown to promote the formation of 2,4-diaryl-N-tosylpyrrolidines through an in situ (3+2) cycloaddition. mst.edu

| Catalyst Type | Role in Cycloaddition | Example Reaction |

| Lewis Acids (e.g., BF3) | Activates the epoxide ring, increasing its electrophilicity. | [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes. rsc.orgresearchgate.net |

| Metal Complexes (e.g., Fe(II)) | Can act as both a nitrene-transfer agent and a Lewis acid. | One-pot (2+1+2) cycloaddition of an alkene, nitrene, and ketone to form 1,3-oxazolidines. mst.edu |

Reactivity Profiling with Activated Alkenes (e.g., Chalcones, Cyclopentenone)

The reaction of this compound with activated alkenes, such as chalcones and cyclopentenone, is characterized by nucleophilic attack on the epoxide ring. The electron-withdrawing groups of the activated alkene make the double bond susceptible to Michael addition-type reactions. The strained epoxide ring of this compound is opened by a nucleophile, which can be generated from the activated alkene under basic conditions.

While specific studies detailing the reactivity of this compound with chalcones and cyclopentenone are not prevalent in the provided search results, the general reactivity pattern of epoxides with activated alkenes suggests that the reaction would likely proceed via a nucleophilic ring-opening mechanism. The nucleophile, typically a carbanion generated from the activated alkene, would attack one of the electrophilic carbon atoms of the epoxide ring.

Reactions with Aldehydes and Imines Leading to Dioxolane and Oxazolidine (B1195125) Architectures

This compound can react with aldehydes and imines to form five-membered heterocyclic structures, specifically dioxolanes and oxazolidines. These reactions often proceed through a cascade mechanism involving acetalization or aminalization followed by a Michael addition.

The synthesis of 1,3-dioxolanes and 1,3-oxazolidines can be achieved with high diastereoselectivity through a Brønsted acid-catalyzed acetalization/oxa-Michael cascade. nih.gov This process involves the reaction of an appropriate diol precursor, which could be derived from the opening of this compound, with an aldehyde or imine. nih.gov The reaction tolerates a variety of aliphatic and aryl aldehydes, as well as imines. nih.gov The use of chiral Brønsted acids can also induce modest enantioselectivity in the products. nih.gov

Similarly, imines can be readily prepared by the reaction of primary amines with carbonyl compounds like aldehydes or ketones, often in the presence of an acid catalyst. redalyc.org These imines can then participate in cycloaddition reactions. The reactivity of the imine group is similar to that of the carbonyl group, although the carbonyl group is generally more reactive due to the higher electronegativity of oxygen compared to nitrogen. redalyc.org Lewis acids can be used to enhance the reactivity of imines in these reactions. redalyc.org

The formation of oxazolidines can also be achieved under mild conditions, such as microwave irradiation in the presence of air, which facilitates the in-situ formation of an acid catalyst. scirp.orgresearchgate.net High-yield regioselective synthesis of imines and oxazolidines can also be accomplished by reacting aldehydes and ketones in the absence of solvents and catalysts, particularly with sterically unhindered carbonyl compounds. polimi.it

| Reactant | Product Architecture | Key Reaction Features |

| Aldehydes | Dioxolanes | Brønsted acid-catalyzed acetalization/oxa-Michael cascade; high diastereoselectivity. nih.gov |

| Imines | Oxazolidines | Can be catalyzed by Brønsted or Lewis acids; can also proceed under solvent-free conditions. nih.govredalyc.orgpolimi.it |

Reactions with Binucleophilic Reagents for Heterocyclic System Construction

The reaction of this compound with binucleophilic reagents is a powerful strategy for the synthesis of a wide variety of heterocyclic systems. The strained epoxide ring readily undergoes nucleophilic attack, and the presence of two nitrile groups provides additional sites for cyclization, leading to the formation of diverse and complex heterocyclic scaffolds.

Interactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazines, Hydroxylamine, Thiosemicarbazide)

Nitrogen-containing nucleophiles, such as hydrazines, hydroxylamine, and thiosemicarbazide, are key reagents in the construction of nitrogen-containing heterocycles from this compound. The initial step typically involves the nucleophilic attack of the nitrogen atom on one of the epoxide carbons, leading to ring opening. Subsequent intramolecular reactions involving the second nucleophilic site of the reagent and the nitrile groups or the newly formed hydroxyl group lead to cyclization.

For instance, the reaction with hydrazine can lead to the formation of pyrazole derivatives, while hydroxylamine can yield isoxazoles. The specific reaction conditions and the substitution pattern of the oxirane can influence the regioselectivity of the ring opening and the subsequent cyclization pathway.

Reactions with Active Methylene Carbon-Containing Nucleophiles

Active methylene compounds, which possess a methylene group flanked by two electron-withdrawing groups, are another important class of binucleophilic reagents for reactions with this compound. shivajicollege.ac.in The acidity of the methylene protons allows for the ready formation of a carbanion, which acts as a potent nucleophile. shivajicollege.ac.in

The reaction is initiated by the nucleophilic attack of the carbanion on the epoxide ring, leading to the formation of an open-chain adduct. rsc.org This intermediate can then undergo cyclization through the reaction of another nucleophilic site within the active methylene compound with one of the nitrile groups. This strategy has been employed in the synthesis of various substituted pyridines and other heterocyclic systems. The outcome of these reactions is often dependent on the nature of the active methylene compound and the reaction conditions.

Formation of Diverse Heterocycles: Pyrazoles, Isoxazoles, Pyrrolotriazines, Imidazolothiadiazoles, and Pyridone Derivatives

The versatility of this compound as a synthon is highlighted by the diverse range of heterocyclic systems that can be constructed from its reactions with various binucleophilic reagents.

Pyrazoles and Isoxazoles: As mentioned, these five-membered heterocycles can be synthesized through reactions with hydrazine and hydroxylamine, respectively. These 1,2-azoles are important structural motifs in medicinal chemistry.

Pyrrolotriazines, Imidazolothiadiazoles, and Pyridone Derivatives: The construction of these more complex fused and multi-heterocyclic systems often involves a multi-step sequence initiated by the reaction of this compound with a suitably functionalized binucleophile. For example, the reaction with a substituted aminotriazole could potentially lead to the formation of a pyrrolotriazine system after initial ring opening and subsequent cyclizations. Similarly, reactions with thiourea (B124793) or related compounds could provide a pathway to imidazolothiadiazoles. The synthesis of pyridone derivatives often involves the reaction with active methylene compounds, where the initial adduct undergoes cyclization to form the six-membered ring.

The following table summarizes the types of heterocycles that can be synthesized from this compound and various binucleophilic reagents.

| Binucleophilic Reagent | Resulting Heterocycle |

| Hydrazine | Pyrazole |

| Hydroxylamine | Isoxazole |

| Thiosemicarbazide | (Potentially) Imidazolothiadiazole derivatives |

| Active Methylene Compounds | Pyridone derivatives, Substituted pyrans rsc.org |

This diverse reactivity underscores the importance of this compound as a valuable and versatile building block in heterocyclic synthesis.

Directed Derivatization through Strategic Functional Group Interconversions

The strategic derivatization of this compound serves as a powerful tool for the synthesis of a diverse array of functionalized molecules. Through carefully controlled functional group interconversions, the inherent reactivity of the oxirane ring and the dinitrile groups can be harnessed to construct complex molecular architectures. These transformations are pivotal in medicinal chemistry and materials science, enabling the generation of novel compounds with tailored properties. The following sections detail specific examples of such derivatizations, highlighting the chemical reactivity and mechanistic pathways involved in the transformation of this compound into more complex and functionally diverse structures.

Transformation to Oxirane-2,2-dicarboxamides via Aminolysis Reactions

The conversion of the nitrile functionalities of this compound into carboxamides represents a significant synthetic transformation. While direct aminolysis of this compound is a plausible route, related studies on similar structures, such as 3-aryloxirane-2,2-dicarbonitriles, shed light on the methodologies to achieve this conversion. One notable approach involves the oxidation of precursor compounds like (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enethioamide using hydrogen peroxide or a hydrogen peroxide-potassium hydroxide system, which yields 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. researchgate.net This suggests that the dinitrile can be converted to a dicarboxamide under specific oxidative or hydrolytic conditions in the presence of an amine or ammonia source.

The reaction mechanism for the direct aminolysis would likely involve the nucleophilic attack of an amine on the carbon atoms of the nitrile groups. This process is typically facilitated by acid or base catalysis. In the context of the oxirane ring, the reaction conditions must be carefully selected to avoid unwanted ring-opening reactions. The transformation of the gem-dinitrile to the corresponding gem-dicarboxamide is a valuable step in increasing the hydrogen-bonding capabilities of the molecule, which can be crucial for applications in medicinal chemistry and supramolecular chemistry.

| Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|

| (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enethioamide | H₂O₂ or H₂O₂-KOH | 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide | Oxidation and hydrolysis of thioamide and nitrile groups |

| p-chlorobenzaldehyde and 2-cyanoacetamide | H₂O₂-KOH (in situ oxidation) | 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide | One-pot synthesis and oxidation |

Synthesis of Complex Quinoline-Oxirane/Piperidine (B6355638)/Morpholine Hybrid Structures

A significant application of this compound derivatives is in the synthesis of complex hybrid molecules incorporating quinoline, piperidine, and morpholine moieties. Research has demonstrated the synthesis of novel 2-quinolone-piperidine and -morpholine hybrids starting from 3-(2-chloroquinolin-3-yl)this compound. This transformation proceeds via an epoxide ring-opening reaction, showcasing the utility of the oxirane moiety as a reactive handle for further functionalization.

The reaction involves the nucleophilic attack of piperidine or morpholine on one of the electrophilic carbons of the oxirane ring. This attack leads to the opening of the three-membered ring and the formation of a new carbon-nitrogen bond. The regioselectivity of the ring-opening can be influenced by steric and electronic factors of the substituents on the oxirane and the nature of the nucleophile. In some instances, a tandem consecutive process has been employed, avoiding the isolation of intermediate species. The resulting hybrid structures are of interest due to the prevalence of quinoline, piperidine, and morpholine scaffolds in pharmacologically active compounds.

| Starting Material | Nucleophile | Product Type | Reaction Type |

|---|---|---|---|

| 3-(2-chloroquinolin-3-yl)this compound | Piperidine | 2-Quinolone-piperidine hybrid | Epoxide ring opening |

| 3-(2-chloroquinolin-3-yl)this compound | Morpholine | 2-Quinolone-morpholine hybrid | Epoxide ring opening |

Preparation of Quinoline-Thiazolobenzimidazolone Derivatives

The synthesis of quinoline-thiazolobenzimidazolone derivatives represents a more complex transformation that can be envisioned to start from an this compound precursor. A plausible synthetic route involves the initial conversion of the this compound moiety into a 2-chloroquinoline-3-carbaldehyde. This aldehyde can then undergo a multi-component reaction with a suitable benzimidazole derivative to construct the final thiazolobenzimidazolone ring system.

For instance, the reaction of 2-chloroquinoline-3-carbaldehydes with 2-aminobenzimidazole in the presence of a base like potassium carbonate in a solvent such as DMF has been reported to yield benzo-imidazopyrimido[4,5-b]quinolone derivatives. While this specific outcome does not directly form a thiazole ring, it demonstrates the reactivity of the 2-chloroquinoline-3-carbaldehyde with a binucleophilic benzimidazole derivative. To achieve the desired quinoline-thiazolobenzimidazolone structure, a variation of this reaction could be employed, potentially involving a sulfur source or a benzimidazole derivative already containing a thiol group, which would facilitate the formation of the thiazole ring. This multi-step approach highlights the versatility of the this compound core as a starting point for the construction of intricate heterocyclic systems.

| Intermediate | Reactants | Reaction Conditions | Potential Product Class |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | 2-Aminobenzimidazole | K₂CO₃, DMF | Benzo-imidazopyrimido[4,5-b]quinolones |

| 2-Chloroquinoline-3-carbaldehyde | 2-Mercaptobenzimidazole or similar | To be determined | Quinoline-thiazolobenzimidazolones |

Theoretical and Computational Investigations of Oxirane 2,2 Dicarbonitrile

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are central to understanding the intrinsic properties of oxirane-2,2-dicarbonitrile derivatives. These computational tools allow for the detailed exploration of the molecule's electronic landscape, guiding the prediction of its behavior in chemical reactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of complex organic molecules, including substituted oxirane-2,2-dicarbonitriles. DFT calculations offer a balance between computational cost and accuracy, making them suitable for a wide range of molecular property predictions. For instance, studies on derivatives like 3-(2-chloroquinolin-3-yl) this compound have successfully employed DFT to complement and verify experimental findings. researchgate.net

The first step in many computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. DFT methods are used to locate the minimum energy conformation on the potential energy surface. For derivatives of this compound, this involves calculating bond lengths, bond angles, and dihedral angles. researchgate.net The analysis of the conformational landscape helps in understanding the molecule's shape and steric properties. While specific data for the unsubstituted this compound is not detailed in the reviewed literature, the methodology is consistently applied to its derivatives.

Table 1: Illustrative Optimized Geometrical Parameters for an Oxirane Derivative (Conceptual) (Note: This table is illustrative of the type of data generated in DFT studies, as specific data for the parent this compound is not available in the cited sources.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.48 Å |

| Bond Length | C1-O | 1.45 Å |

| Bond Length | C2-O | 1.45 Å |

| Bond Length | C2-C(N)1 | 1.47 Å |

| Bond Length | C2-C(N)2 | 1.47 Å |

| Bond Length | C≡N | 1.15 Å |

| Bond Angle | C1-O-C2 | 61.5° |

| Bond Angle | O-C2-C1 | 59.25° |

| Bond Angle | C(N)1-C2-C(N)2 | 115.0° |

The electronic properties of a molecule are key to its reactivity. DFT calculations are used to determine the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.netbhu.ac.in

In studies of this compound derivatives, the HOMO is typically localized on the substituted ring system, while the LUMO may be distributed across the dicyano-substituted carbon and the oxirane ring. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netnih.gov

Table 2: Global Reactivity Descriptors (Conceptual)

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (IP) | -EHOMO | Energy to remove an electron |

| Electron Affinity (EA) | -ELUMO | Energy released when adding an electron |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness |

| Electrophilicity Index (ω) | χ²/(2η) | Propensity to accept electrons |

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for structure verification. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra are routinely performed. researchgate.netnih.gov For example, in the study of 3-(2-chloroquinolin-3-yl) this compound, DFT calculations were used to predict its NMR and optical data, which were found to be in good agreement with experimental results. researchgate.net The ability to predict these spectra aids in the structural elucidation of newly synthesized compounds. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

To understand the behavior of molecules upon absorption of light, such as in photochemical reactions or fluorescence, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the properties of excited states. researchgate.netmdpi.com TD-DFT can predict electronic absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states and their corresponding oscillator strengths. researchgate.netresearchgate.net For derivatives of this compound, TD-DFT calculations have been used to interpret their UV-Vis spectra, providing insights into the nature of the electronic transitions involved (e.g., π → π* transitions). researchgate.net

Ab Initio Studies of Fundamental Reaction Pathways

Ab initio computational methods, particularly DFT, are crucial for mapping out the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms. A fundamental reaction pathway for 2,2-dicyano-3-aryloxiranes is the thermal ring-opening of the epoxide. researchgate.netscience.gov This process involves the cleavage of a carbon-carbon bond of the oxirane ring to form a highly reactive intermediate known as a carbonyl ylide. researchgate.net DFT calculations have been used to study the mechanism of this domino reaction, showing that the thermal ring-opening of the oxirane is the rate-determining step, which is then followed by a reaction of the carbonyl ylide with other molecules. researchgate.netguidechem.com These studies are essential for understanding and predicting the synthetic utility of this class of compounds in cycloaddition reactions. mdpi.com

Elucidation of Reaction Mechanisms and Kinetic Profiles

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces for reactions involving dicyano-oxiranes. These investigations clarify the intricate steps involved in their transformations.

Detailed Mechanistic Investigations (e.g., Proton-Abstraction Pathways, Domino Reaction Sequences)

The reactions of 2,2-dicyano-3-aryloxiranes, derivatives of this compound, often proceed through complex, multi-step sequences known as domino reactions. A prominent example is the reaction between 2,2-dicyano-3-phenyloxirane and an activated alkene like 2-cyclopentenone. researchgate.netscience.gov

The process is initiated by a rate-determining thermal ring-opening of the oxirane. This step involves the cleavage of a C-C bond in the strained three-membered ring to form a highly reactive carbonyl ylide intermediate. researchgate.netresearchgate.net This carbonyl ylide is a 1,3-dipole and is key to the subsequent steps. rsc.org Following its formation, the carbonyl ylide participates in a [3+2] cycloaddition reaction with the alkene. researchgate.netscience.gov Computational studies indicate that this cycloaddition is a non-concerted, pseudoradical-type process. researchgate.netscience.gov This mechanism explains the formation of complex heterocyclic products, such as substituted tetrahydrofurans, in a single synthetic operation. researchgate.netresearchgate.net

Thermal Ring-Opening: The oxirane undergoes C-C bond cleavage to form a carbonyl ylide.

[3+2] Cycloaddition: The carbonyl ylide intermediate reacts with a dipolarophile (e.g., an alkene) to form a five-membered ring. researchgate.net

Application of Bond Evolution Theory to Understand Reaction Progress and Regioselectivity

Bond Evolution Theory (BET) is a powerful computational method used to analyze the continuous changes in electron density throughout a reaction, providing a detailed picture of bond formation and cleavage. researchgate.net By examining the topology of the Electron Localization Function (ELF), BET can pinpoint the exact moments and locations of significant electronic events.

In the context of the domino reaction of 2,2-dicyano-3-phenyloxirane with 2-cyclopentenone, BET has been applied to understand the non-polar [3+2] cycloaddition step. researchgate.netscience.gov The analysis reveals the sequence of bond formation and explains the observed regioselectivity—why one constitutional isomer is formed in preference to another. researchgate.net BET studies support a non-concerted mechanism for these cycloadditions, where the two new single bonds are not formed simultaneously. researchgate.net This detailed mechanistic insight is crucial for predicting and controlling the outcomes of such complex reactions.

Determination of Kinetic and Thermodynamic Parameters (Activation Energies, Enthalpies, Entropies, Gibbs Free Energies)

Computational chemistry allows for the calculation of key kinetic and thermodynamic parameters that govern a reaction's feasibility and rate. These parameters are derived from the potential energy surface calculated using methods like DFT. For a reaction to proceed, it must overcome an energy barrier known as the activation energy (Ea) or, more precisely, the Gibbs free energy of activation (ΔG‡). libretexts.orgreddit.com

Below is a table of calculated thermodynamic and kinetic parameters for the key steps in the domino reaction between 2,2-dicyano-3-phenyloxirane and 2-cyclopentenone in toluene, as determined by DFT calculations. researchgate.net

| Reaction Step | Parameter | Value (kcal/mol) |

| Oxirane Ring Opening | Activation Enthalpy (ΔH‡) | 33.0 |

| Activation Gibbs Free Energy (ΔG‡) | 33.1 | |

| [3+2] Cycloaddition (endo) | Activation Enthalpy (ΔH‡) | 6.8 |

| Activation Gibbs Free Energy (ΔG‡) | 19.3 | |

| Overall Reaction | Reaction Enthalpy (ΔH) | -43.1 |

| Reaction Gibbs Free Energy (ΔG) | -43.0 |

This interactive table provides key energy values for the reaction pathway. All values are in kcal/mol and refer to the reaction conducted in toluene. Data sourced from reference researchgate.net.

Molecular Interactions and Binding Affinity Studies

Understanding how molecules like this compound interact with biological macromolecules, such as enzymes, is crucial for applications in medicinal chemistry and chemical biology. Computational tools are essential in this domain.

Computational Molecular Docking Methodologies for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is fundamental in structure-based drug design. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

The general methodology for docking a ligand like a derivative of this compound into an enzyme active site involves several key steps:

Preparation of the Receptor and Ligand: Three-dimensional structures of the target protein (often from the Protein Data Bank) and the ligand are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

Defining the Binding Site: A specific region on the protein, usually a known active or allosteric site, is defined as the target for the docking simulation.

Docking Simulation: A search algorithm explores the conformational space of the ligand within the binding site, generating numerous possible binding poses.

Scoring and Analysis: Each pose is evaluated using a scoring function that calculates a value representing the predicted binding affinity, often expressed as a free energy of binding (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

This in silico approach allows researchers to screen virtual libraries of compounds and prioritize candidates for further experimental testing, saving significant time and resources.

Advanced Spectroscopic and Analytical Characterization Methodologies in Oxirane 2,2 Dicarbonitrile Research

Vibrational Spectroscopy for Structural Fingerprinting

Vibrational spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound is obtained.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the presence of the key functional groups within the Oxirane-2,2-dicarbonitrile structure: the nitrile (-C≡N) and the oxirane (epoxide) ring. The mid-infrared region (4000–400 cm⁻¹) is particularly informative for organic molecules. upi.edu

The nitrile group exhibits a very characteristic and sharp absorption band due to the C≡N stretching vibration. This band typically appears in a relatively clean region of the spectrum, making it a reliable diagnostic peak. The strained three-membered epoxide ring has characteristic C-O stretching and ring deformation vibrations. The asymmetric C-O-C stretch is a key indicator of the oxirane moiety.

Detailed analysis of the FT-IR spectrum allows for the confirmation of the molecular backbone and the identification of these crucial functional groups, providing foundational evidence for the compound's identity. upi.eduphasetechspectroscopy.com

Table 1: Characteristic FT-IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | 2250 - 2220 | Sharp, Medium |

| Epoxide (C-H) | Stretch | 3050 - 2950 | Medium to Weak |

| Epoxide (C-O-C) | Asymmetric Stretch | 950 - 810 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting). For a substituted this compound, such as a 3-aryl derivative, the protons on the oxirane ring are of primary interest. Their chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropic effects of the nitrile groups and any substituent on C3. The coupling constant (J-value) between geminal or vicinal protons provides critical information about the geometry and stereochemistry of the ring. researchgate.netorganicchemistrydata.orgorganicchemistrydata.org

For example, in 3-(4-chlorophenyl)this compound, the single proton on the C3 carbon of the oxirane ring would appear as a distinct signal. rsc.org

Table 2: Representative ¹H NMR Data for a Substituted this compound Derivative

| Compound | Proton | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 3-(4-chlorophenyl)this compound rsc.org | Oxirane CH | CDCl₃ | Data not explicitly provided for the CH proton, but expected downfield due to proximity to the aryl group and oxirane oxygen. |

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. weebly.comoregonstate.edu In this compound, several distinct carbon environments are expected: the two equivalent nitrile carbons, the quaternary C2 carbon of the oxirane ring, and the C3 carbon.

The carbon atoms of the nitrile groups (–C≡N) are typically found significantly downfield, in the range of 110-120 ppm. oregonstate.edu The carbons of the oxirane ring are deshielded by the electronegative oxygen atom. libretexts.org The C2 carbon, being bonded to two electron-withdrawing nitrile groups and the ring oxygen, would be expected at a different chemical shift than the C3 carbon. The analysis of these shifts provides conclusive evidence for the carbon skeleton. bhu.ac.in

Table 3: ¹³C NMR Chemical Shift Data for 3-(4-chlorophenyl)this compound rsc.org

| Carbon Atom | Hybridization | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| C N (Nitrile) | sp | CDCl₃ | 149.7 |

| C 2 (Oxirane) | sp³ | CDCl₃ | Not explicitly assigned, but expected in the 40-60 ppm range. |

| C 3 (Oxirane) | sp³ | CDCl₃ | Not explicitly assigned, but expected in the 40-60 ppm range. |

X-ray Diffraction Analysis for Solid-State Structure

While NMR provides the structure in solution, X-ray diffraction techniques reveal the precise atomic arrangement in the solid state, offering unparalleled detail about bond lengths, bond angles, and stereochemistry.

For crystalline solids, single-crystal X-ray diffraction is the gold standard for molecular structure determination. By diffracting a beam of X-rays off a single crystal, a three-dimensional map of electron density can be generated, from which the exact position of each atom can be calculated with high precision. esrf.fr

This technique is essential for unambiguously determining the relative and absolute stereochemistry of chiral centers, which is particularly relevant for substituted oxiranes. The analysis provides precise measurements of all bond lengths and angles, confirming the strained nature of the three-membered ring. Furthermore, it reveals how the molecules pack together in the crystal lattice. The structures of several derivatives of this compound have been definitively established using this method. researchgate.netresearchgate.net

Table 4: Representative Data Obtainable from Single-Crystal X-ray Diffraction

| Structural Parameter | Description | Example Value Range |

|---|---|---|

| Crystal System | The symmetry system of the unit cell. | Monoclinic, Orthorhombic, etc. |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Bond Length (C-C in oxirane) | The distance between the two carbon atoms in the ring. | ~1.47 Å |

| Bond Length (C-O in oxirane) | The distance between a carbon and the oxygen in the ring. | ~1.44 Å |

| Bond Angle (C-O-C in oxirane) | The angle within the three-membered ring at the oxygen atom. | ~60° |

Applications of Oxirane 2,2 Dicarbonitrile in Advanced Materials Science and Polymer Chemistry

Polymerization and Copolymerization Processes Utilizing Oxirane-2,2-dicarbonitrile Monomers

The reactivity of the epoxide ring, combined with the influence of the geminal dinitrile groups, dictates the polymerization behavior of this compound and its derivatives.

The polymerization of this compound derivatives can proceed through various mechanisms, including cationic and radical pathways, though homopolymerization can be challenging. Research on analogous structures, such as vinyl-substituted oxiranes and other activated olefins, provides insight into these processes. For instance, some bifunctional monomers containing dinitrile groups have shown resistance to radical-initiated homopolymerization but readily undergo copolymerization with other monomers like ethyl vinyl ether. researchgate.net

Cationic copolymerization has been demonstrated as a viable method for incorporating 2,2-disubstituted oxiranes into polymer chains. osaka-u.ac.jp In these reactions, the oxirane can copolymerize with monomers such as styrene (B11656) derivatives. osaka-u.ac.jp The mechanism involves crossover reactions where the propagating chain end switches from one monomer type to the other. osaka-u.ac.jp However, both the homopropagation of the vinyl monomer and the oxirane tend to be more favorable than the crossover reactions, which can lead to the formation of multiblock copolymers. osaka-u.ac.jp Chain transfer reactions, including Friedel–Crafts alkylation with aromatic monomers and β-proton elimination from the oxirane-derived carbocation, are also observed phenomena. osaka-u.ac.jp

Table 1: Polymerization Behavior of Selected Oxirane and Related Monomers

| Monomer System | Initiator/Process | Result | Reference |

|---|---|---|---|

| 3,5-Dimethoxy-4-(2′-vinyloxyethoxy)benzylidenemalononitrile | Radical Initiators | No homopolymerization | researchgate.net |

| 3,5-Dimethoxy-4-(2′-vinyloxyethoxy)benzylidenemalononitrile + Ethyl vinyl ether | Radical Initiators | Copolymerization (cross-linked polymer) | researchgate.net |

| p-Methoxystyrene + 2-Ethylhexyl β-methylglycidyl ether (a 2,2-disubstituted oxirane) | Cationic Initiator | Copolymerization (multiblock structure) | osaka-u.ac.jp |

Ring-opening polymerization (ROP) is a primary strategy for converting cyclic monomers like oxiranes into linear polymers. mdpi.com The significant driving force for the ROP of epoxides is the high level of ring strain inherent in the three-membered ring, which is approximately 116 kJ/mol. mdpi.com The release of this strain provides a strong enthalpic incentive for polymerization. mdpi.com

The ROP of epoxides can be initiated by cationic, anionic, or coordinate-insertion mechanisms to produce polyethers. mt.comnih.gov

Cationic ROP : This can be initiated by protons from Brønsted acids (e.g., HCl, H₂SO₄) or by Lewis acids. mdpi.com The mechanism can proceed via an Sₙ1 or Sₙ2 pathway, where the active species is a propagating oxonium ion. mdpi.commt.com

Anionic ROP : Strong nucleophiles, such as alkoxides, can initiate the polymerization by attacking one of the carbon atoms of the epoxide ring in an Sₙ2 reaction. mt.com This method has been successfully applied to various functional epoxide monomers. nih.gov

Radical ROP : While less common for simple epoxides, radical ring-opening can be a route to polymers with specific functionalities, particularly for vinyl-substituted cyclic monomers. mdpi.com

The polymerization of substituted oxiranes, such as 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, via cationic ROP has been shown to yield polyether structures. rsc.org The resulting polymer can adopt a relatively stiff and stretched conformation due to interactions between side-chain groups of neighboring monomer units. rsc.org

Development of Novel Polymeric Materials and Composites

The incorporation of the this compound moiety into polymer backbones allows for the development of materials with unique and desirable characteristics.

Integrating this compound into polyether chains via ROP is a powerful method for tuning the final properties of the material. The highly polar nitrile groups can significantly influence the polymer's characteristics, such as its solubility, thermal stability, and dielectric properties.

For example, the ROP of a 2,3-disubstituted oxirane derivative resulted in a polyether with a stiff conformation, a direct consequence of intramolecular interactions between side-chain groups. rsc.org This demonstrates how the specific substituents on the oxirane ring dictate the secondary structure and, consequently, the macroscopic properties of the resulting polymer. Similarly, polyether-based materials used in dental applications show that properties like dimensional accuracy and tear strength are highly dependent on the polymer's structure and its interaction with moisture. nih.govnih.gov By introducing the dicyano functionality, it is possible to create polyethers with a unique combination of flexibility from the ether backbone and rigidity and specific interactions from the nitrile side groups.

Epoxy resins are widely used as matrices in high-performance composite materials. mdpi.com The properties of these composites can be significantly enhanced by incorporating functional fillers or by modifying the epoxy matrix itself. mdpi.com While specific data for this compound in composites is limited, the known properties of related chemical groups, such as nitriles in phthalonitrile (B49051) resins, indicate a strong potential for enhancing thermal performance. researchgate.net Phthalonitrile-based composites are known for their exceptionally high thermal stability, with heat deflection temperatures exceeding 400°C. researchgate.net

The introduction of functional modifiers into an epoxy matrix can lead to substantial improvements in mechanical properties. For instance, the addition of a small weight percentage of modified graphene to an epoxy matrix has been shown to dramatically increase impact strength, tensile strength, and Young's modulus. mdpi.com This enhancement is attributed to good dispersion and strong interfacial interactions between the filler and the polymer matrix. mdpi.com The polar nitrile groups of this compound would be expected to promote strong interfacial adhesion with reinforcing fibers like carbon fiber, potentially leading to composites with superior mechanical and thermal characteristics.

Table 2: Example of Mechanical Property Enhancement in a Modified Epoxy Composite System

| Material | Tensile Strength (MPa) | Young's Modulus (MPa) | Impact Strength (kJ/m²) | Reference |

|---|---|---|---|---|

| Neat Epoxy | 71.5 | 347.1 | 17.52 | mdpi.com |

| Epoxy + 1.47 wt% GPLP* | 112.33 (+57%) | 530.8 (+53%) | 54.31 (+210%) | mdpi.com |

*GPLP: Graphene modified with liquid crystalline polyurethane. Data is illustrative of enhancement principles in epoxy composites.

The dual functionality of this compound makes it a promising component for advanced adhesives and coatings. The epoxide group provides a reactive site for cross-linking, a fundamental process in the curing of epoxy-based adhesives. mt.com These reactions can form a durable, thermoset polymer network. The U.S. Environmental Protection Agency has noted the use of oxirane polymers in formulations for two-component adhesives and protective coatings. epa.gov

The strong polarity imparted by the two nitrile groups can significantly enhance the adhesive properties of a formulation. These groups can promote strong dipole-dipole interactions and hydrogen bonding with a wide variety of substrates, leading to improved adhesion strength. Furthermore, the nitrile functionality is associated with high thermal stability and chemical resistance, which are desirable properties for protective coatings used in demanding environments. researchgate.net

Advanced Functional Material Systems

The unique chemical structure of this compound, featuring a strained three-membered epoxide ring and two electron-withdrawing nitrile groups, makes it a valuable synthon for creating advanced functional materials. Its high reactivity allows for its incorporation into complex polymer architectures, including photo-initiated systems and multi-component networks.

Cationic photopolymerization is a crucial industrial process for curing monomers like epoxides and vinyl ethers, offering advantages such as low shrinkage and lack of oxygen inhibition. rsc.org The process is typically initiated by strong Brønsted acids generated from the photolysis of onium salts, such as diaryliodonium or triarylsulfonium salts. mdpi.com While not a direct photoinitiator itself, this compound and related dicyanoepoxides can play a significant role in such systems, primarily as photosensitizers or as components in co-initiator systems.

Function as a Photosensitizer: A key challenge in photopolymerization is matching the absorption spectrum of the photoinitiator with the emission spectrum of the light source. rsc.org Many simple onium salts absorb primarily in the short-wavelength UV region. Dicyanoepoxides can potentially act as photosensitizers, absorbing light at longer wavelengths (e.g., UV-A or visible light) and transferring the absorbed energy to the onium salt. This energy transfer induces the decomposition of the onium salt and the generation of the cationic initiating species. This photosensitization mechanism broadens the range of light sources that can be used for curing and is a common strategy for enhancing polymerization efficiency. nih.govresearchgate.net

Role in Radical-Induced Cationic Photopolymerization (FRPCP): Another advanced initiation strategy is free-radical promoted cationic polymerization (FRPCP). researchgate.net In this process, photogenerated free radicals are oxidized by an onium salt (e.g., a diaryliodonium salt) to produce carbocations, which then initiate the cationic polymerization of the epoxide monomer. researchgate.net The cleavage of the strained C-C bond in the this compound ring can be induced by light to form a carbonyl ylide, a highly reactive intermediate. nih.govrsc.org It is plausible that under certain conditions, radical species could be generated during subsequent reactions, which could then participate in an FRPCP mechanism. This indirect pathway allows for greater control over the initiation step and can be adapted for various monomer systems.

The table below illustrates the effect of a hypothetical photosensitizer, such as a dicyanoepoxide, on the conversion of a standard cycloaliphatic epoxide monomer under visible light irradiation.

| Initiating System | Light Source | Irradiation Time (s) | Epoxy Conversion (%) |

| Iodonium Salt | LED @ 405 nm | 200 | 5 |

| Iodonium Salt + Dicyanoepoxide Derivative | LED @ 405 nm | 200 | 45 |

This table is illustrative, showing the typical accelerating effect of a photosensitizer in a cationic photopolymerization system.

Interpenetrating Polymer Networks (IPNs) are advanced materials comprising two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. ikm.org.my This unique structure allows for a synergistic combination of properties from the constituent networks. mdpi.com this compound is a valuable component for creating IPNs due to its multifunctional nature, enabling it to form one of the constituent networks.

IPN Synthesis Strategy: A common method for preparing IPNs is the sequential approach, where the first network is synthesized and cured, and then swollen with the monomers for the second network, which is subsequently polymerized. mdpi.comdtic.mil

First Network Formation: this compound can form a crosslinked polymer network through the ring-opening reaction of its epoxide group. By reacting it with a multifunctional nucleophile, such as a diamine or a polyol, a robust, crosslinked polymer is formed. The nitrile groups remain as functional pendants within this first network.

Second Network Formation: This initial network is then immersed in a formulation containing a second monomer, such as a liquid cycloaliphatic diepoxide, along with a cationic photoinitiator. mdpi.com

Photochemical Interpenetration: Upon exposure to UV light, the photoinitiator generates acid, triggering the rapid cationic polymerization of the cycloaliphatic diepoxide. This forms a second, independent network that is physically entangled with the first network derived from this compound. mdpi.comnih.gov

The resulting IPN can exhibit a unique balance of properties. For example, the network from this compound might impart rigidity and thermal stability, while the second polyether network could provide flexibility and toughness. mdpi.com This approach allows for the fine-tuning of material properties for specific applications in coatings, adhesives, and biomedical devices. nih.govtechscience.cn

The following table outlines a representative formulation for creating an IPN using a dicyanoepoxide derivative.

| Component | Role | Network | Polymerization Mechanism |

| This compound | Monomer/Crosslinker | 1 | Polyaddition (thermal) |

| 1,6-Hexanediamine | Co-monomer/Crosslinker | 1 | Polyaddition (thermal) |

| Cycloaliphatic Diepoxide | Monomer | 2 | Cationic Photopolymerization |

| Diaryliodonium Salt | Photoinitiator | 2 | Cationic Photopolymerization |

Future Research Directions and Emerging Paradigms for Oxirane 2,2 Dicarbonitrile Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The classical synthesis of oxirane-2,2-dicarbonitrile typically involves the epoxidation of 1,1-dicyanoethene using stoichiometric peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). While effective at a laboratory scale, this approach suffers from poor atom economy and the generation of significant stoichiometric waste. Future research must prioritize the development of catalytic, environmentally benign synthetic routes.

Key areas for innovation include:

Catalytic Oxidation with Green Oxidants: Research should focus on replacing peroxy acids with cleaner oxidants such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). The primary challenge lies in developing robust catalysts capable of activating these oxidants for the epoxidation of the electron-deficient C=C bond in 1,1-dicyanoethene. Potential catalytic systems include manganese or iron complexes that mimic enzymatic pathways, or polyoxometalates that can function as recyclable, heterogeneous catalysts.

Organocatalytic Epoxidation: The use of chiral organocatalysts, such as those derived from carbohydrates or amino acids, presents a compelling avenue for achieving asymmetric synthesis of this compound. This would not only be a greener approach but would also provide access to enantiopure epoxides, which are highly valuable building blocks.

Biocatalytic and Enzymatic Synthesis: Exploring the use of enzymes, such as monooxygenases or halohydrin dehalogenases, for the synthesis of this compound could offer unparalleled selectivity under mild, aqueous conditions. This would involve either screening existing enzyme libraries or employing directed evolution to engineer enzymes specifically for this transformation.

Flow Chemistry and Process Intensification: Migrating the synthesis to continuous flow reactors can offer significant advantages in terms of safety, control, and scalability. The precise control over reaction time, temperature, and stoichiometry in a flow system is particularly advantageous for handling potentially unstable intermediates and managing exothermic reactions, leading to higher yields and purity while minimizing waste.

| Methodology | Typical Reagents | Key Advantages | Primary Research Challenge | Green Chemistry Alignment |

|---|---|---|---|---|

| Classical Stoichiometric Oxidation | 1,1-Dicyanoethene, m-CPBA | Established, reliable at lab scale | Poor atom economy, stoichiometric waste generation | Low (significant waste) |

| Catalytic Oxidation | 1,1-Dicyanoethene, H₂O₂ or O₂, Metal Catalyst | High atom economy, potential for catalyst recycling | Developing catalysts for electron-deficient alkenes | High (catalysis, safer solvents/reagents) |

| Organocatalytic Epoxidation | 1,1-Dicyanoethene, Oxidant, Chiral Organocatalyst | Metal-free, potential for asymmetry, low toxicity | Achieving high turnover numbers and enantioselectivity | High (catalysis, biodegradable catalysts) |

| Flow Chemistry Synthesis | Any of the above reagent systems | Enhanced safety, scalability, process control, purity | Reactor design and optimization for specific kinetics | Very High (process intensification, real-time analysis) |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The confluence of high ring strain (approx. 27 kcal/mol for the parent oxirane) and the powerful inductive effect of the geminal dinitrile groups renders this compound a uniquely reactive electrophile. Its reactivity is expected to differ significantly from that of simple alkyl- or aryl-substituted epoxides. Future research should systematically investigate its behavior with a diverse range of reagents to uncover novel chemical transformations.

Potential avenues for exploration include:

Regioselective Ring-Opening: A systematic study of nucleophilic ring-opening reactions is paramount. While attack is predicted to occur exclusively at the quaternary C2 carbon due to the extreme electron deficiency, the behavior with ambident nucleophiles or in reactions where stereochemistry is crucial remains unknown. Investigating reactions with soft (e.g., thiolates, organocuprates) versus hard (e.g., alkoxides, organolithiums) nucleophiles will provide fundamental insights into its reactivity profile.